N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

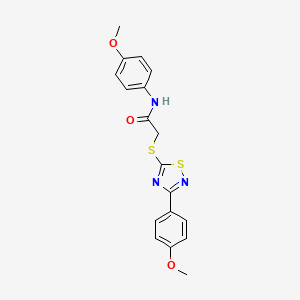

The compound "N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide has been shown to yield mono-, tri-, and tetrabromo compounds with good regioselectivity . Additionally, 2-bromo-1-(3,4-dimethylphenyl)ethanone has been used as a precursor to synthesize a range of thiazole derivatives through reactions with different reagents . These methods demonstrate the versatility in synthesizing brominated thiazole compounds, which could be applicable to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with various substituents influencing the overall geometry and interactions within the crystal lattice. For example, antipyrine-like derivatives have been studied using X-ray structure characterization, revealing that their crystal packing is stabilized by hydrogen bonds and π-interactions . Although the specific structure of "this compound" is not detailed in the provided papers, similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The bromination of thiazoles, as mentioned earlier, is one such reaction that can lead to different brominated products . The reactivity of the thiazole ring and the presence of a bromine atom suggest that "this compound" could participate in further substitution reactions or act as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely. For example, the crystal structure and herbicidal activity of a thiadiazolo-pyrimidinylidene derivative have been reported, with the compound showing effectiveness in herbicidal activity . The presence of bromine in the thiazole derivative could influence its physical properties such as melting point, solubility, and density. The chemical properties, such as reactivity and stability, would also be affected by the bromine atom and the overall molecular structure.

Aplicaciones Científicas De Investigación

Drug Design and CDK2 Inhibition

N-(5-Bromo-1,3-thiazol-2-yl)butanamide, a related compound, showed activity as a CDK2 inhibitor in high throughput screening. Through structure-based drug design, potent and selective CDK2 inhibitors were developed, highlighting its potential in targeted drug discovery for cancer treatment (Vulpetti et al., 2006).

Photosensitizer Development for Cancer Therapy

The development of zinc phthalocyanines substituted with benzenesulfonamide derivatives, which include structural motifs similar to N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, demonstrates their utility as photosensitizers with high singlet oxygen quantum yield. These compounds are crucial for photodynamic therapy, offering a novel approach to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antibacterial Studies

The synthesis of cadmium (II) complex derived from a similar azo ligand based on 5-bromo-thiazole showcases its antimicrobial potential. These studies contribute to understanding how structural variations impact biological activity, suggesting that derivatives of this compound may also hold antimicrobial properties (Jaber, Kyhoiesh, & Jawad, 2021).

Synthesis of Imidazole-Amine Ligands

Research on N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a compound with a similar core structure, demonstrates its utility in synthesizing imidazole-amine ligands with variable second-coordination spheres. This has implications for developing more complex molecules with specific functions, highlighting the versatility of such compounds in synthetic chemistry (Cheruzel et al., 2011).

Aluminum(III) Detection

Studies on phenyl-2-thiazoline fluorophores for aluminum(III) detection demonstrate the utility of thiazole derivatives in creating selective sensors for metal ions. This research suggests potential applications of this compound in environmental monitoring and diagnostic assays (Lambert et al., 2000).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit platelet aggregation . This suggests that N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide may also target platelets or related proteins involved in the coagulation cascade.

Mode of Action

It’s suggested that similar compounds prevent the activation of the p2y12 receptor in human platelets . This receptor is crucial for platelet aggregation, a key step in the formation of blood clots.

Result of Action

Similar compounds have shown activity against endometriosis and polycystic ovary syndrome . This suggests that this compound may have potential therapeutic applications in these conditions.

Safety and Hazards

Direcciones Futuras

The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is a desirable future direction . The 2-aminothiazole scaffold, which is a part of the structure of “N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Propiedades

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2OS/c1-8(2,3)6(12)11-7-10-4-5(9)13-7/h4H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGIOMZEOSAJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

840493-84-7 |

Source

|

| Record name | N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538154.png)

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)